Anti-Ischemic Activity in a Rat Myocardial Ischemia Model: Class Comparison for the 1,2,5-Trimethylpiperidyl Scaffold
The N-benzyl-1,2,5-trimethylpiperidyl class, to which the target compound belongs, was directly compared to 2,2,6,6-tetramethylpiperidyl and tropylamine derivatives for anti-ischemic activity in a rat model [1]. The lead compound from the 2,2,6,6-tetramethylpiperidyl series (2,2,6,6-tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine) demonstrated statistically significantly greater anti-ischemic activity than the reference drug trimetazidine [1]. While quantitative data for the specific (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-YL) congener was not reported in this study, the data establishes that the 1,2,5-trimethylpiperidyl template is a viable core for developing compounds with superior activity to the clinical standard.
| Evidence Dimension | Anti-ischemic activity (statistical significance vs. reference drug) |
|---|---|
| Target Compound Data | Not directly tested; belongs to the 1,2,5-trimethylpiperidyl class evaluated in the study. |
| Comparator Or Baseline | Lead compound (2,2,6,6-tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine) vs. Trimetazidine |
| Quantified Difference | The lead compound's activity was statistically significantly greater than that of trimetazidine (p-value not specified in abstract). |
| Conditions | Myocardial subendocardial ischemia model in rats. |
Why This Matters
This demonstrates that the core scaffold has the potential to surpass a known therapeutic agent in a relevant disease model, guiding medicinal chemistry efforts.
- [1] Tsorin, I.B., Vititnova, M.B., Stolyaruk, V.N., Kostochka, L.M., & Kryzhanovskii, S.A. (2019). Synthesis and Anti-Ischemic Activity in Rats of Substituted N-Benzyl 1,2,5-Trimethyl-, 2,2,6,6-Tetramethylpiperidyl-, and Tropylamines. Pharmaceutical Chemistry Journal, 53(2), 113-117. View Source
